molecular formula C15H19N3O4S2 B1427073 2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate CAS No. 1193111-73-7

2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate

Cat. No. B1427073
M. Wt: 369.5 g/mol
InChI Key: DVABDPJDROOSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate, or 2,5-DPDP, is an organic compound that has been widely studied for its ability to act as a catalyst in various chemical reactions. It is a member of the pyrrolidinone family of compounds, which have been used in a variety of applications, from pharmaceuticals to biochemistry. 2,5-DPDP is a chiral compound, meaning it has two non-superimposable mirror images, and is used as a catalyst in asymmetric synthesis.

Scientific Research Applications

Chemical Synthesis and Macrocyclization

The compound plays a role in the synthesis of porphyrazines with peripheral 2,5-di(4′-chlorophenyl)pyrrol-1-yl and dimethylamino substituents. It's interesting to note that the addition of DMF in the macrocyclization reactions increases the total yield and promotes the synthesis of higher-symmetry over lower-symmetry porphyrazine, demonstrating the compound's influence on chemical reactions and molecular structure formation (Szczolko et al., 2015).

Biomedical Research

  • Anticonvulsant and Antinociceptive Activity:

    • Synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids demonstrated potential as new hybrid anticonvulsants. These molecules join the chemical fragments of well-known antiepileptic drugs and were shown to diminish pain responses in the formalin model of tonic pain in mice (Kamiński et al., 2016).
    • Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential new hybrid anticonvulsant agents. The study reported compounds that demonstrated high protection and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
  • Antimicrobial Activity:

    • Cyclization of certain butanoic acids to their corresponding pyrrolidin-2-ones was achieved using polyphosphate ester (PPE). The synthesized compounds were screened for antimicrobial activity, indicating a potential application of the compound in developing new antimicrobial agents (Zareef et al., 2008).

Material Science and Surface Chemistry

  • A study investigated the use of 4-(dimethylamino)pyridine to form an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces. The findings have implications for the field of surface chemistry and material science, demonstrating the compound's utility in modifying surface properties (Gandubert & Lennox, 2006).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVABDPJDROOSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate

Synthesis routes and methods

Procedure details

2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid (218) (92 mg, 0.338 mmol), 1-hydroxypyrrolidine-2,5-dione (65 mg, 0.565 mmol) and EDC (185 mg, 0.965 mmol) was stirred in 3 ml of DMA at 50° C. overnight. The mixture was evaporated and purified on a SiO2 column eluted with from 1:10 to 1:4 of methanol/CH2Cl2 to afford 43 mg (35%) of the title product. 1H NMR (CDl3OD) 8.40 (m, 1H), 7.83 (m, 2H), 7.22 (m, 1H), 3.34 (m, 1H), 2.82 (m, 2H), 2.75 (s, 4H), 2.66 (s, 6H), 1.98 (m, 2H); 13C NMR 177.21, 161.78, 161.12, 150.68, 139.37, 122.70, 121.66, 70.80, 44.16, 43.15, 36.06, 27.38; ESI MS m/z+369.2 (M+H).
Name
2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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